

# VGX-1027: A Technical Overview of its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: VGX-1027

Cat. No.: B1682210

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## Abstract

**VGX-1027**, also known as GIT-27, is a novel, orally active small molecule with significant immunomodulatory properties. It has demonstrated therapeutic potential in a range of inflammatory and autoimmune conditions by selectively targeting key signaling pathways involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical structure and a putative synthesis pathway of **VGX-1027**, along with its mechanism of action.

## Chemical Structure and Properties

**VGX-1027** is an isoxazole derivative with the IUPAC name 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.<sup>[1][2]</sup> Its chemical and physical properties are summarized in the table below.

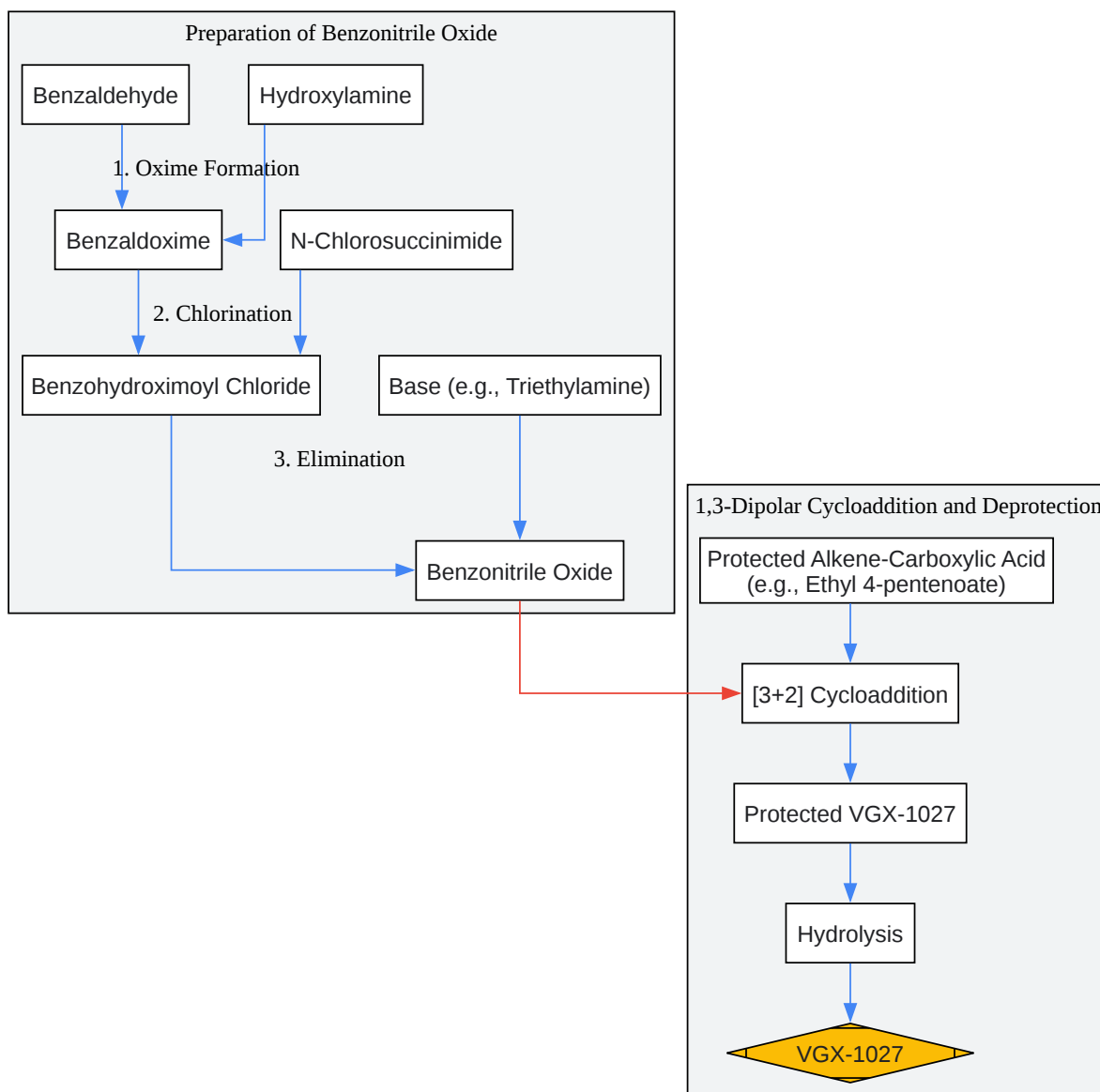
Property	Value	Source
IUPAC Name	2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid	[1][2]
Synonyms	GIT-27, GIT 27, GIT-027, GLS 1027, GLS-1027, VGX 1027	[3][4]
CAS Number	6501-72-0	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2][3]
Molecular Weight	205.21 g/mol	[2][3][5]
SMILES	<chem>C1C(ON=C1C2=CC=CC=C2)CC(=O)O</chem>	[1][3]
InChI	InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)	[1][2]
InChIKey	MUFJHYRCIHHATF-UHFFFAOYSA-N	[1][2]
Purity	>98%	[2]
Solubility	Soluble in DMSO to 25 mM and in ethanol to 50 mM.	[2]

## Synthesis of VGX-1027

While specific, detailed experimental protocols for the synthesis of **VGX-1027** are not readily available in the public domain, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of isoxazoline rings. A common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.

A potential retrosynthetic analysis suggests that **VGX-1027** could be synthesized from benzaldehyde, hydroxylamine, and an appropriate four-carbon building block containing a terminal alkene and a protected carboxylic acid.

## Proposed Synthesis Workflow

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Caption: Proposed synthetic workflow for **VGX-1027**.

### Key Experimental Protocols (Hypothetical)

#### Step 1: Synthesis of Benzaldoxime

- To a solution of benzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added.
- The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The product, benzaldoxime, is isolated by extraction and purified by recrystallization.

#### Step 2: Synthesis of Benzohydroximoyl Chloride

- Benzaldoxime is dissolved in a suitable solvent such as DMF.
- N-Chlorosuccinimide (NCS) is added portion-wise at 0°C.
- The reaction is stirred until completion, and the product is isolated.

#### Step 3: In situ Generation of Benzonitrile Oxide and Cycloaddition

- The benzohydroximoyl chloride and an alkene (e.g., ethyl 4-pentenoate) are dissolved in an inert solvent.
- A base, such as triethylamine, is added dropwise to generate benzonitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkene.
- The reaction mixture is stirred until the starting materials are consumed.

#### Step 4: Hydrolysis to **VGX-1027**

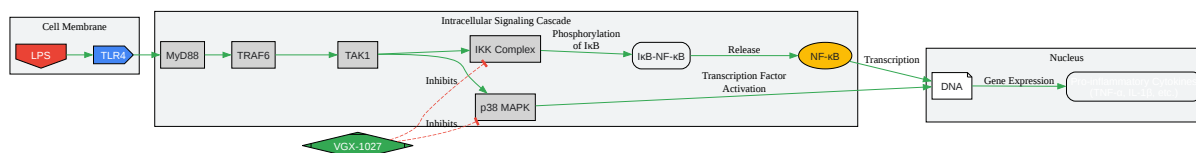
- The resulting ester (protected **VGX-1027**) is subjected to hydrolysis using a base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield the final product, **VGX-1027**.
- Purification is typically achieved by column chromatography or recrystallization.

## Mechanism of Action and Signaling Pathways

**VGX-1027** exerts its immunomodulatory effects by inhibiting key inflammatory signaling pathways.[6][7] Preclinical studies have shown that it is a potent inhibitor of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 mitogen-activated protein (MAP) kinase signaling pathways.[6][7][8]

Furthermore, **VGX-1027** has been identified as a modulator of Toll-like receptor (TLR) signaling, specifically targeting TLR2 and TLR4.[1][2] By blocking these pathways, **VGX-1027** effectively reduces the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 $\beta$  (IL-1 $\beta$ ), and interleukin-10 (IL-10).[2][5][9]

### Signaling Pathway of **VGX-1027** Inhibition



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Caption: **VGX-1027** inhibits the NF- $\kappa$ B and p38 MAPK signaling pathways.

## Therapeutic Potential

The ability of **VGX-1027** to modulate the immune response has led to its investigation in a variety of preclinical models of inflammatory and autoimmune diseases. Studies have demonstrated its efficacy in animal models of rheumatoid arthritis, type 1 diabetes, psoriasis,

colitis, and uveitis.[6][7] Its oral bioavailability presents a significant advantage over many existing biologic therapies for these conditions.[10]

## Conclusion

**VGX-1027** is a promising immunomodulatory agent with a well-defined chemical structure and a mechanism of action that targets fundamental inflammatory pathways. While the precise, industrial-scale synthesis remains proprietary, established chemical methodologies provide a clear path for its laboratory-scale preparation. Its potent anti-inflammatory effects and oral activity underscore its potential as a therapeutic candidate for a range of debilitating autoimmune and inflammatory disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

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